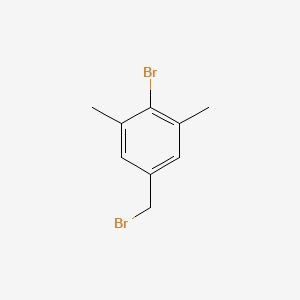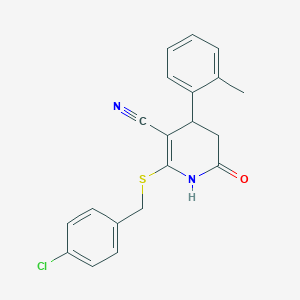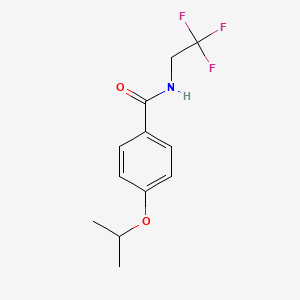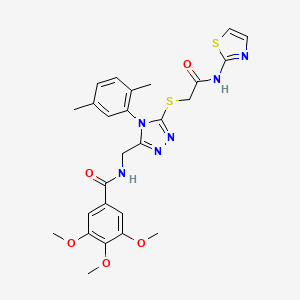
N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and a morpholinosulfonyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of 3-methoxybenzene to form 3-methoxynitrobenzene, followed by reduction to yield 3-methoxyaniline.
Sulfonylation: The 3-methoxyaniline is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent to form the morpholinosulfonyl derivative.
Amidation: Finally, the morpholinosulfonyl derivative undergoes amidation with benzoyl chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group in the intermediate stages can be reduced to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of 3-methoxyaniline derivatives.
Substitution: Formation of halogenated benzamide derivatives.
科学的研究の応用
Chemistry: N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- N-(3-methoxyphenyl)-3-(piperidinosulfonyl)benzamide
- N-(3-methoxyphenyl)-3-(pyrrolidinosulfonyl)benzamide
- N-(3-methoxyphenyl)-3-(thiomorpholinosulfonyl)benzamide
Comparison: N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different sulfonyl groups, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for specific applications in research and industry.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(13-16)19-18(21)14-4-2-7-17(12-14)26(22,23)20-8-10-25-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNHULZHVIGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2462244.png)
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)



![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)



![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)


